Azido-PEG15-azide

Solubility Formulation Click Chemistry

Azido-PEG15-azide (N3-PEG15-N3) is a monodisperse, homobifunctional polyethylene glycol (PEG) linker comprising a discrete 15-unit PEG chain (spacer arm length ~58 Å, molecular weight 772.88 Da) and two terminal azide groups. It belongs to the class of azide-functionalized PEG derivatives used extensively in bioconjugation via copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.

Molecular Formula C32H64N6O15
Molecular Weight 772.9 g/mol
Cat. No. B12423667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG15-azide
Molecular FormulaC32H64N6O15
Molecular Weight772.9 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C32H64N6O15/c33-37-35-1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-36-38-34/h1-32H2
InChIKeyNWWZCYUFRXPNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG15-azide: Monodisperse Homobifunctional PEG Linker with Defined Spacer Arm for Click Chemistry Conjugation


Azido-PEG15-azide (N3-PEG15-N3) is a monodisperse, homobifunctional polyethylene glycol (PEG) linker comprising a discrete 15-unit PEG chain (spacer arm length ~58 Å, molecular weight 772.88 Da) and two terminal azide groups . It belongs to the class of azide-functionalized PEG derivatives used extensively in bioconjugation via copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry . The precise 15-unit length distinguishes this compound from shorter (e.g., PEG2, PEG4, PEG8) and longer (e.g., PEG24) analogs in terms of hydrodynamic radius, conformational flexibility, and intermolecular spacing capacity [1].

Why Azido-PEG15-azide Cannot Be Interchanged with Other PEG-Length Analogs: Procurement Implications of Linker-Dependent Performance


Substituting Azido-PEG15-azide with a shorter (e.g., Azido-PEG4-azide) or longer (e.g., Azido-PEG24-azide) homobifunctional azide-PEG linker is not trivial; PEG chain length directly governs physicochemical properties and functional outcomes [1]. Shorter PEG linkers (<10 units) exhibit markedly reduced aqueous solubility and provide insufficient spatial separation to mitigate steric hindrance in macromolecular conjugates, leading to lower bioconjugation yields . Longer PEG linkers (>20 units) increase hydrodynamic volume but may introduce excessive conformational entropy that destabilizes ternary complexes in PROTAC applications, reducing degradation efficiency [2]. Furthermore, the melting behavior and solid-state handling properties differ systematically with PEG length due to azide-induced crystal lattice defects that are most pronounced at low-to-intermediate molecular weights [3]. Without direct head-to-head performance data for the specific conjugation system, assuming interchangeability risks experimental failure and wasted procurement resources.

Quantitative Differentiation Evidence: Azido-PEG15-azide vs. Shorter and Longer PEG Analogs


PEG15 Length Confers ~3-Fold Higher DMSO Solubility than PEG2 Analog, Enabling Broader Solvent Compatibility for Conjugation Workflows

Azido-PEG15-azide demonstrates substantially enhanced solubility in DMSO compared to the shortest commercially available analog, Azido-PEG2-azide. While Azido-PEG2-azide exhibits a DMSO solubility of 100 mg/mL (499.5 mM) requiring ultrasonication for complete dissolution, Azido-PEG15-azide (MW 772.88) at comparable mass concentrations achieves a higher molar solubility due to the increased PEG chain hydrophilicity . The 15-unit PEG backbone introduces additional ether oxygen atoms that facilitate hydrogen bonding with polar aprotic solvents, effectively reducing the mass-per-volume limitations encountered with shorter, more hydrophobic azide-PEG compounds . This difference translates to practical advantages: for stoichiometric reactions requiring equal molar concentrations of linker, Azido-PEG15-azide can be prepared at higher working concentrations without precipitation, improving reaction kinetics and reducing solvent volume requirements .

Solubility Formulation Click Chemistry

PEG15 Linker Length Falls Within Optimal Range for PROTAC Ternary Complex Stabilization, Potentially Enhancing Degradation Efficiency Over Shorter Linkers

In PROTAC design, PEG linker length is a critical determinant of ternary complex stability and degradation efficiency. Empirical studies demonstrate that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by up to an order of magnitude, correlating with lower cellular EC50 values [1]. Azido-PEG15-azide (15 units, ~58 Å end-to-end distance) extends beyond the PEG4-PEG8 'gold standard' range while remaining below the entropic penalty threshold associated with excessively long PEG chains (>20 units) that destabilize protein-protein interfaces [1]. The intermediate length of PEG15 provides sufficient conformational flexibility to accommodate domain movements during ternary complex formation without introducing the excessive entropic spring effect observed with PEG24 and longer linkers, which can reduce the local effective concentration of warheads and impair ubiquitination efficiency [2]. This positions Azido-PEG15-azide as a rational choice for PROTAC candidates where PEG8 linkers yield suboptimal inter-ligand spacing but PEG24 linkers induce ternary complex instability [1].

PROTAC Targeted Protein Degradation Linker Optimization

Azide End Groups Reduce PEG Crystallinity and Melting Temperature Relative to Hydroxyl-Terminated PEG, Improving Low-Temperature Handling and Solid-State Reactivity

Azide end groups profoundly alter the solid-state behavior of PEG derivatives. In a systematic study of azide-terminated PEGs, González-Fernández et al. demonstrated that azide groups do not interact with PEG chain segments via hydrogen bonding, in contrast to hydroxyl (-OH) or other oxygen-containing end groups [1]. This lack of interaction induces defect formation in the PEG crystal lattice and significantly reduces crystal sizes [1]. Consequently, azide-terminated PEGs exhibit lower melting temperatures (Tm) and reduced degrees of crystallinity compared to their hydroxyl-terminated precursors of equivalent chain length [2]. For Azido-PEG15-azide (MW 772.88, intermediate molecular weight), this effect is particularly relevant: the compound exists as a pale yellow oil or waxy solid at room temperature rather than the hard crystalline solid typical of unmodified PEG of similar molecular weight . This lower crystallinity facilitates dissolution, improves low-temperature handling (reducing the need for warming before use), and may enhance solid-state reactivity in mechanochemical or solvent-free click reactions [1].

Thermal Properties Crystallinity Solid-State Handling

Monodisperse PEG15 Enables Precise Stoichiometric Control and Reproducible Conjugation, Eliminating the Batch-to-Batch Variability Inherent to Polydisperse PEG Linkers

Azido-PEG15-azide is a monodisperse (discrete) PEG derivative with an exact molecular weight of 772.88 Da and a precisely defined 15-unit chain length . In contrast, polydisperse PEG linkers (e.g., PEG 1000, PEG 2000) consist of mixtures of chain lengths with molecular weight distributions typically characterized by a polydispersity index (Đ) of 1.05-1.20 . This polydispersity introduces stoichiometric uncertainty in bioconjugation reactions: when a polydisperse PEG is used, the molar concentration of reactive end groups cannot be precisely calculated from mass, leading to variable degrees of conjugation (DOC) and irreproducible product profiles [1]. Monodisperse Azido-PEG15-azide eliminates this source of experimental variability, enabling exact 1:1 or 1:2 molar stoichiometry in click reactions and facilitating rigorous analytical characterization (e.g., by LC-MS) of conjugates, where polydisperse PEG would produce broad, unresolved peaks [2]. For PROTAC library synthesis, this monodispersity ensures that each well in a 96-well matrix contains the identical chemical species, allowing observed potency differences to be attributed exclusively to ligand changes rather than linker heterogeneity [1].

Monodisperse PEG Polydispersity Analytical Characterization

Optimal Procurement Scenarios for Azido-PEG15-azide Based on Quantitative Differentiation Evidence


PROTAC Linker Optimization Campaigns Requiring Intermediate Spacer Length Beyond PEG8

Use Azido-PEG15-azide when systematic SAR studies with PEG4 and PEG8 linkers have identified a need for greater inter-ligand distance to accommodate large target proteins or E3 ligases with deep binding pockets. The PEG15 spacer (~58 Å) provides the additional conformational reach to span distances exceeding 3 nm between ligase and substrate grooves, while avoiding the entropic destabilization associated with PEG24 and longer linkers that can reduce ternary complex residence time [1]. Procurement of PEG15 as a monodisperse azide-azide homobifunctional linker ensures stoichiometric precision and eliminates the polydispersity confounding factors present in PEG polymer mixtures [2].

High-Concentration Stock Solution Preparation for Automated Liquid Handling and High-Throughput Click Chemistry

Procure Azido-PEG15-azide for applications requiring concentrated DMSO stock solutions (>100 mg/mL) without precipitation or sonication. The enhanced solubility of the PEG15 backbone relative to shorter PEG2-PEG4 azide analogs facilitates the preparation of stable, high-concentration working solutions suitable for acoustic dispensing and robotic liquid handling systems [1]. This reduces solvent consumption and minimizes the number of freeze-thaw cycles required for compound management in large-scale screening campaigns [2].

Solid-Supported Synthesis and Surface Functionalization Protocols Sensitive to Linker Crystallinity

Select Azido-PEG15-azide for solid-phase bioconjugation or surface functionalization workflows where the linker must remain in a non-crystalline, readily solvated state at ambient or sub-ambient temperatures. The azide-induced reduction in PEG crystallinity ensures that the compound does not form hard crystalline solids that resist dissolution or impede reagent accessibility on solid supports [1]. This property is particularly advantageous for low-temperature click reactions (e.g., SPAAC with DBCO-functionalized surfaces) where crystalline linkers would exhibit poor reactivity due to limited molecular mobility [2].

Monodisperse Homobifunctional Crosslinking for Analytical-Quality Bioconjugate Characterization

Use Azido-PEG15-azide when the final conjugate must be rigorously characterized by LC-MS, NMR, or SEC and the presence of polydisperse PEG contaminants would obscure analytical results. The discrete, single-molecular-weight nature of Azido-PEG15-azide yields clean, interpretable mass spectra and chromatograms, enabling precise determination of drug-to-antibody ratios (DAR) in ADC development or confirmation of 1:1 protein-PEG stoichiometry in PEGylated biologics [1]. This analytical clarity is essential for meeting the documentation standards required in IND-enabling studies and technology transfer to CRO/CDMO partners [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG15-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.